molecular formula C8H7BrO3 B1300133 (R)-4-Bromomandelic acid CAS No. 32189-34-7

(R)-4-Bromomandelic acid

Cat. No.: B1300133
CAS No.: 32189-34-7
M. Wt: 231.04 g/mol
InChI Key: BHZBRPQOYFDTAB-SSDOTTSWSA-N
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Description

®-4-Bromomandelic acid is an organic compound that belongs to the class of alpha-hydroxy acids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a hydroxyl group attached to the alpha carbon adjacent to the carboxylic acid group.

Biochemical Analysis

Biochemical Properties

®-4-Bromomandelic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as mandelate racemase and mandelate dehydrogenase, which are involved in the mandelate pathway. Mandelate racemase interconverts the two enantiomers of mandelic acid, while mandelate dehydrogenase catalyzes the oxidation of mandelic acid to phenylglyoxylic acid . These interactions are essential for the compound’s role in metabolic processes and its potential therapeutic applications.

Cellular Effects

The effects of ®-4-Bromomandelic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-4-Bromomandelic acid has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, ®-4-Bromomandelic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For example, ®-4-Bromomandelic acid has been found to inhibit the activity of certain dehydrogenases, leading to changes in the levels of metabolic intermediates . Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular function and homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-4-Bromomandelic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-4-Bromomandelic acid remains stable under controlled conditions, but its degradation products can have different biological activities . Long-term exposure to ®-4-Bromomandelic acid in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of ®-4-Bromomandelic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, ®-4-Bromomandelic acid can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level .

Metabolic Pathways

®-4-Bromomandelic acid is involved in several metabolic pathways, including the mandelate pathway. It interacts with enzymes such as mandelate racemase and mandelate dehydrogenase, which play key roles in the conversion of mandelic acid to other metabolic intermediates . These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of ®-4-Bromomandelic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters, which facilitate its uptake and distribution within different cellular compartments . Additionally, ®-4-Bromomandelic acid can bind to plasma proteins, influencing its localization and accumulation in tissues .

Subcellular Localization

The subcellular localization of ®-4-Bromomandelic acid is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications and targeting signals . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

®-4-Bromomandelic acid can be synthesized through various methods. One common approach involves the bromination of mandelic acid. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the para position of the benzene ring. The reaction conditions often include a solvent such as acetic acid or dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of ®-4-Bromomandelic acid may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-4-Bromomandelic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzophenone.

    Reduction: Formation of 4-bromo-2-hydroxyphenylethanol.

    Substitution: Formation of 4-amino- or 4-thiomandelic acid derivatives.

Scientific Research Applications

®-4-Bromomandelic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific chiral properties.

    Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of various products.

Comparison with Similar Compounds

®-4-Bromomandelic acid can be compared with other similar compounds such as:

    Mandelic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chloromandelic acid: Contains a chlorine atom instead of bromine, which can lead to different reactivity and properties.

    4-Fluoromandelic acid: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of ®-4-Bromomandelic acid lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound in various chemical and pharmaceutical applications.

Properties

IUPAC Name

(2R)-2-(4-bromophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZBRPQOYFDTAB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32189-34-7
Record name p-Bromomandelic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032189347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-(4-bromophenyl)-2-hydroxyacetic acid >99%ee
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-BROMOMANDELIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57S8Q47O89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium hydroxide (72 g, 1.8 mol) is dissolved in 650 ml of water. The solution is heated to +60° C. and 1-(4-bromo-phenyl)-2,2-dichloro-ethanone (130 g, 0.48 mol) is added dropwise in order to control the reaction temperature not to exceed +65° C. After the addition is complete, stirring is continued for 1 hour at +60° C. The reaction mixture is then cooled to +15° C. and 95 ml of 10 N hydrochloric acid are added. Subsequently diethyl ether is added and the mixture is stirred vigorously for 30 minutes. The organic phase is separated and the aqueous layer is extracted twice with diethyl ether. The combined organic phases are washed with brine, dried over sodium sulfate and evaporated to yield (4-bromo-phenyl)-hydroxy-acetic acid. 1H-NMR (300 MHz, CDCl3): 4.95 (s, 1H, CHOH), 7.30 (d, 2H, CH arom.), 7.48 (d, 2H, CH arom.).
Quantity
72 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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